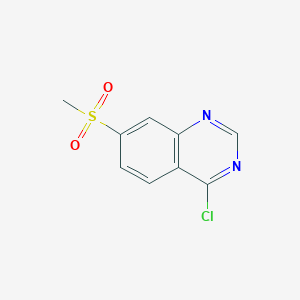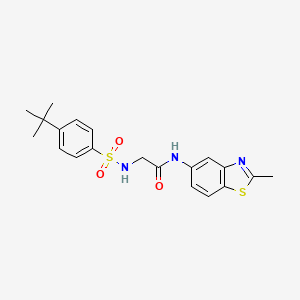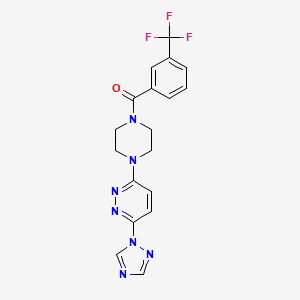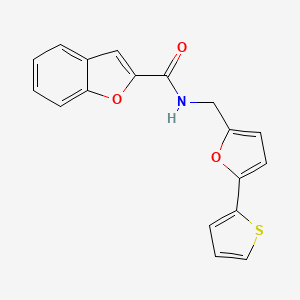
4-Chloro-7-(methylsulfonyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-(methylsulfonyl)quinazoline is a chemical compound that belongs to the class of quinazolines . It is used in laboratory research and the manufacture of chemical compounds .
Synthesis Analysis
Quinazoline derivatives, including this compound, are synthesized through various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The reaction mixture was subsequently stirred at 115° C. for 2 h .Wissenschaftliche Forschungsanwendungen
4-Chloro-7-(methylsulfonyl)quinazoline is widely used in scientific research due to its ability to form stable complexes with metal ions. It is used in a variety of applications, including catalysis, drug delivery, and as a precursor for other compounds. This compound is also used in the synthesis of other quinazoline derivatives, such as 5,6-dihydro-4H-thieno[3,2-d]pyrimidine-4-ones.
Wirkmechanismus
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with various biological targets . These targets are often involved in a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structural features of the quinazoline derivative.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . The affected pathways and their downstream effects would depend on the specific targets of the quinazoline derivative.
Result of Action
Given the diverse pharmacological activities of quinazoline derivatives, the effects could range from changes in cellular signaling to alterations in gene expression .
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-7-(methylsulfonyl)quinazoline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is relatively non-toxic and has a low risk of environmental contamination. However, this compound is sensitive to light and air, and it can be difficult to store and handle.
Zukünftige Richtungen
The potential future directions for 4-Chloro-7-(methylsulfonyl)quinazoline are numerous. It could be used as a catalyst in a variety of reactions, such as the synthesis of other quinazoline derivatives. Additionally, it could be used as a drug delivery system, or as a precursor for other compounds. Additionally, further research could be done to explore its potential use as an inhibitor of acetylcholinesterase, as well as its potential effects on behavior. Finally, further research could be done to explore the potential use of this compound in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
The synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline involves the reaction of 4-chloro-7-nitroquinazoline with methylsulfonyl chloride in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at temperatures between 0-35°C. The reaction is typically complete within one hour. The product is a white crystalline solid, which is then purified by recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-methylsulfonylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQXEVXIBNUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)
![Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2455898.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)
![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
